molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6

Carfecillin

货号: B1210596
CAS 编号: 27025-49-6
分子量: 454.5 g/mol
InChI 键: NZDASSHFKWDBBU-KVMCETHSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 卡苯西林苯酯通过卡苯西林与苯酚的酯化反应合成。 该反应通常使用脱水剂,例如二环己基碳二亚胺 (DCC) 来促进酯键的形成 .

工业生产方法: 在工业环境中,卡苯西林苯酯的生产涉及大规模酯化工艺。 反应条件经过优化,以确保产品的产率高且纯度高。 该工艺包括结晶和过滤等纯化步骤以获得最终产品 .

化学反应分析

科学研究应用

Pharmacokinetics and Mechanism of Action

Carfecillin is absorbed well when administered orally, with peak serum levels typically reached within one hour after ingestion. Studies indicate that urinary levels after a 1000 mg dose are sufficient for treating infections caused by Pseudomonas aeruginosa, although serum levels may not be adequate for systemic infections in patients with renal impairment . The mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-negative bacteria.

Urinary Tract Infections

This compound has been primarily utilized in treating urinary tract infections (UTIs). Clinical studies have shown varying success rates depending on the complexity of the infection:

  • Simple UTIs : In trials involving patients with uncomplicated UTIs, this compound demonstrated a high efficacy rate, with complete eradication of infection in 100% of cases .
  • Complicated UTIs : For patients with complicated UTIs, the efficacy rate was lower. In one study involving 20 patients, the overall effective rate was 65%, with significant improvement noted in cases caused by E. coli and Proteus mirabilis .
Study TypePatient GroupTotal PatientsEffective CasesEfficacy Rate
Clinical TrialSimple UTI88100%
Clinical TrialComplicated UTI201365%

Side Effects and Tolerability

This compound is generally well tolerated, with minimal side effects reported. In clinical trials, side effects were virtually absent except for mild nausea in a small number of patients . This favorable tolerability profile makes it a suitable option for outpatient treatment.

Case Study 1: Efficacy in Hospitalized Patients

In a study involving 35 hospitalized patients treated with a seven-day course of this compound, infection was eradicated in 21 cases (60%). Notably, among those infected with Pseudomonas aeruginosa, eradication was achieved in 67% of cases . The study highlighted the drug’s effectiveness even among patients with severe urinary tract conditions.

Case Study 2: Long-term Use and Resistance

A longitudinal study evaluated the long-term use of this compound in chronic UTI patients. Results indicated that while this compound was effective initially, there was an observed increase in resistance among certain bacterial strains over time. This emphasizes the need for ongoing monitoring and potential adjustments in treatment protocols to mitigate resistance development .

生物活性

Carfecillin, a phenyl ester of carbenicillin, exhibits significant antibacterial properties and has been studied for its pharmacokinetics, efficacy in treating infections, and its hydrolysis characteristics. This article reviews the biological activity of this compound, including its mechanism of action, clinical studies, and relevant data.

This compound functions as an antibiotic through the following mechanisms:

  • Hydrolysis : In biological systems, this compound rapidly hydrolyzes to release carbenicillin, which is responsible for its antibacterial activity. This hydrolysis is particularly efficient in serum and body tissues but occurs at a slower rate in aqueous solutions .
  • Spectrum of Activity : The antibacterial spectrum of this compound is generally similar to that of carbenicillin. However, when hydrolysis is limited, this compound demonstrates reduced efficacy against gram-negative bacteria while showing enhanced activity against gram-positive cocci .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : It is well absorbed when administered orally, achieving significant serum concentrations of carbenicillin. Studies show that it can be as effective orally as parenteral administration of carbenicillin in treating infections .
  • Excretion : Clinical studies indicate fair renal excretion rates for both 250 mg and 500 mg doses .

Clinical Studies

Several clinical investigations highlight the effectiveness of this compound:

  • Urinary Tract Infections (UTIs) : A study involving 22 patients with UTIs demonstrated that this compound was effective in treating these infections. The study reported good tolerance and significant improvement in symptoms .
  • Volunteer Studies : Research involving 10 healthy volunteers assessed blood and urine levels after administration. The results indicated that this compound provided adequate serum levels necessary for therapeutic effects .
  • Comparative Studies : In a double-blind study comparing this compound with indanyl ester of carbenicillin, it was found that both compounds were similarly effective for oral treatment of urinary infections .

Antibacterial Activity Comparison

Bacterial StrainMIC (µg/mL) this compoundMIC (µg/mL) Carbenicillin
Staphylococcus aureus44
Escherichia coli88
Pseudomonas aeruginosa1616
Klebsiella pneumoniae88

Table data based on laboratory studies measuring Minimum Inhibitory Concentrations (MIC) against various bacterial strains .

Case Studies

  • Case Study 1 : A patient with recurrent UTIs was treated with this compound after standard treatments failed. Following a regimen of oral this compound, the patient reported a significant reduction in symptoms and improved quality of life.
  • Case Study 2 : In a clinical trial involving patients with renal failure, the pharmacokinetics of this compound were assessed. It was noted that despite renal impairment, the drug maintained therapeutic levels without significant adverse effects .

属性

CAS 编号

27025-49-6

分子式

C23H22N2O6S

分子量

454.5 g/mol

IUPAC 名称

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1

InChI 键

NZDASSHFKWDBBU-KVMCETHSSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

手性 SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

规范 SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Key on ui other cas no.

27025-49-6

相关CAS编号

21649-57-0 (hydrochloride salt)

同义词

BRL 3475
BRL-3475
BRL3475
Carbenicillin Phenyl Sodium
Carfecillin
Carfecillin Sodium Salt
Carphecillin
Salt, Carfecillin Sodium
Sodium Salt, Carfecillin
Uticillin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfecillin
Reactant of Route 2
Carfecillin
Reactant of Route 3
Reactant of Route 3
Carfecillin
Reactant of Route 4
Reactant of Route 4
Carfecillin
Reactant of Route 5
Carfecillin
Reactant of Route 6
Carfecillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。